molecular formula C17H20N2O4 B2513940 N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2-ethoxyphenyl)oxalamide CAS No. 1351644-91-1

N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2-ethoxyphenyl)oxalamide

Cat. No.: B2513940
CAS No.: 1351644-91-1
M. Wt: 316.357
InChI Key: OODJRULOWZJYMY-UHFFFAOYSA-N
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Description

N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2-ethoxyphenyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring substituted with dimethyl groups and an oxalamide moiety linked to an ethoxyphenyl group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2-ethoxyphenyl)oxalamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the furan derivative: The starting material, 2,5-dimethylfuran, is subjected to a Friedel-Crafts alkylation reaction to introduce the methyl group at the 3-position.

    Oxalamide formation: The intermediate is then reacted with oxalyl chloride to form the oxalamide moiety.

    Coupling with ethoxyphenyl group: Finally, the oxalamide intermediate is coupled with 2-ethoxyaniline under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2-ethoxyphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The oxalamide moiety can be reduced to form amines or other reduced products.

    Substitution: The ethoxyphenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the nature of the substituent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxalamide moiety may produce amines.

Scientific Research Applications

N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2-ethoxyphenyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2-ethoxyphenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-((2,5-dimethylfuran-3-yl)methyl)-2-ethoxy-1-naphthamide
  • N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-diphenylacetamide

Uniqueness

N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2-ethoxyphenyl)oxalamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-N'-(2-ethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-4-22-15-8-6-5-7-14(15)19-17(21)16(20)18-10-13-9-11(2)23-12(13)3/h5-9H,4,10H2,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODJRULOWZJYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCC2=C(OC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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